molecular formula C6H13NOS B13535244 3-[(Methylsulfanyl)methyl]morpholine

3-[(Methylsulfanyl)methyl]morpholine

Cat. No.: B13535244
M. Wt: 147.24 g/mol
InChI Key: ZGWIXECLPWGBFJ-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where morpholine reacts with methylthiomethyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate biological pathways and exert specific effects, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the methylsulfanyl group.

    3-Methylmorpholine: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness

3-[(Methylsulfanyl)methyl]morpholine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

3-(methylsulfanylmethyl)morpholine

InChI

InChI=1S/C6H13NOS/c1-9-5-6-4-8-3-2-7-6/h6-7H,2-5H2,1H3

InChI Key

ZGWIXECLPWGBFJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1COCCN1

Origin of Product

United States

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